molecular formula C17H18N4O3 B11265085 ethyl 4-[benzyl(methyl)amino]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine-6-carboxylate

ethyl 4-[benzyl(methyl)amino]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine-6-carboxylate

Cat. No.: B11265085
M. Wt: 326.35 g/mol
InChI Key: QTVIOFDSQRMUBD-UHFFFAOYSA-N
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Description

Ethyl 4-[benzyl(methyl)amino]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine-6-carboxylate is a complex heterocyclic compound that belongs to the class of oxazolo[5,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring an oxazole ring fused to a pyrimidine ring, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[benzyl(methyl)amino]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine-6-carboxylate typically involves multi-step reactions. One common method includes the condensation of 2-amino-4-aryl-3-cyano-6-methyl-4H-pyran-5-carboxylic acid ethyl ester with appropriate reagents to form the desired oxazolo[5,4-d]pyrimidine scaffold . The reaction conditions often require the use of bases or acids as catalysts, and the process may be accelerated by heat or light .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Solvent-free methods and the use of environmentally friendly reagents are often preferred to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[benzyl(methyl)amino]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolo[5,4-d]pyrimidine derivatives with additional functional groups, while reduction may lead to the formation of reduced analogs .

Scientific Research Applications

Ethyl 4-[benzyl(methyl)amino]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-[benzyl(methyl)amino]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit cyclin-dependent kinases (CDKs) in cancer cells, leading to cell cycle arrest and apoptosis . The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Ethyl 4-[benzyl(methyl)amino]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the potential for diverse biological activities .

Properties

Molecular Formula

C17H18N4O3

Molecular Weight

326.35 g/mol

IUPAC Name

ethyl 4-[benzyl(methyl)amino]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C17H18N4O3/c1-4-23-17(22)14-18-15(13-11(2)20-24-16(13)19-14)21(3)10-12-8-6-5-7-9-12/h5-9H,4,10H2,1-3H3

InChI Key

QTVIOFDSQRMUBD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=C2C(=NOC2=N1)C)N(C)CC3=CC=CC=C3

Origin of Product

United States

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